molecular formula C6H2Cl3F2N B14459108 2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine CAS No. 72832-53-2

2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine

Cat. No.: B14459108
CAS No.: 72832-53-2
M. Wt: 232.4 g/mol
InChI Key: TUCQEUXDRIJTOJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine is a chemical compound with the molecular formula C6H2Cl3F2N. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,6-dichloropyridine with chlorodifluoromethane under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

CAS No.

72832-53-2

Molecular Formula

C6H2Cl3F2N

Molecular Weight

232.4 g/mol

IUPAC Name

2,6-dichloro-4-[chloro(difluoro)methyl]pyridine

InChI

InChI=1S/C6H2Cl3F2N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H

InChI Key

TUCQEUXDRIJTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(F)(F)Cl

Origin of Product

United States

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